Cas no 944805-63-4 (4-Bromo-2-methoxy-1-(trifluoromethyl)benzene)

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent allows for further functionalization via cross-coupling reactions. The methoxy group contributes to electronic modulation, influencing regioselectivity in electrophilic substitutions. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex molecules. Suitable for use in palladium-catalyzed transformations and nucleophilic substitutions.
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene structure
944805-63-4 structure
Product Name:4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
CAS No:944805-63-4
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD13194486
CID:1039589
PubChem ID:68990569
Update Time:2025-06-08

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
    • 2-Trifluoromethyl-5-bromoanisole
    • 4-BroMo-2-Methoxybenzotrifluoride
    • 2-methoxy-4-bromobenzotrifluoride
    • 4-Bromo-2-methoxy-1-trifluoromethylbenzene
    • SNOPVNVACJOOAY-UHFFFAOYSA-N
    • 6159AC
    • AM61680
    • SY023303
    • AK104632
    • ST24043395
    • Benzene, 4-bromo-2-methoxy-1-(trifluoromethyl)-
    • 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene (ACI)
    • CS-0028740
    • DTXSID30739492
    • 944805-63-4
    • 5-Bromo-2-(trifluoromethyl)anisole
    • MFCD13194486
    • AKOS016008003
    • EN300-220386
    • DS-4264
    • DB-347212
    • SCHEMBL4293037
    • MDL: MFCD13194486
    • Inchi: 1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
    • InChI Key: SNOPVNVACJOOAY-UHFFFAOYSA-N
    • SMILES: FC(C1C(OC)=CC(Br)=CC=1)(F)F

Computed Properties

  • Exact Mass: 253.95500
  • Monoisotopic Mass: 253.95541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.563
  • Boiling Point: 235 ºC
  • Flash Point: 116 ºC
  • PSA: 9.23000
  • LogP: 3.47650

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Pricemore >>

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abcr
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4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  0 °C; 30 min, rt; 2 h, 60 °C
1.2 Reagents: Water ;  0 °C
Reference
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Raw materials

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Preparation Products

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:944805-63-4)4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Order Number:A859401
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):156.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Chemical Profile of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene (CAS No. 944805-63-4)

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, identified by the CAS number 944805-63-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic heterocycles, characterized by its bromine substituent, methoxy group, and trifluoromethyl moiety. These structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The presence of a bromine atom at the 4-position enhances its reactivity, making it a valuable precursor for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in drug discovery programs. The methoxy group at the 2-position introduces polarity and potential metabolic stability, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance, key attributes for many pharmacologically active compounds.

In recent years, 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene has been explored in various research avenues. One notable area is its application in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and modulating their activity can lead to therapeutic benefits. The trifluoromethyl group, in particular, has been shown to improve binding affinity and selectivity in kinase inhibitors by enhancing hydrophobic interactions with the target protein. Additionally, the bromine substituent allows for facile introduction of further pharmacophores through palladium-catalyzed reactions.

Another emerging application of CAS No. 944805-63-4 is in the development of agrochemicals. The structural motif is found to be useful in creating novel herbicides and fungicides that exhibit improved efficacy and environmental safety. The combination of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups fine-tunes the electronic properties of the molecule, influencing its interaction with biological targets in plants. This balance is crucial for developing compounds that are both active against pests and minimally toxic to non-target organisms.

The compound's utility extends to material science as well. Researchers have investigated its potential as a building block for organic electronic materials, such as OLEDs (organic light-emitting diodes) and semiconductors. The aromatic system combined with electron-withdrawing groups like trifluoromethyl can enhance charge transport properties, making it suitable for optoelectronic applications. Furthermore, the bromine atom provides a handle for further chemical modification, allowing for the design of tailored materials with specific functionalities.

Recent advancements in computational chemistry have also highlighted 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene as a promising scaffold for drug discovery. Molecular modeling studies indicate that this compound can adopt multiple conformations, offering flexibility in binding to biological targets. Additionally, its physicochemical properties, such as solubility and permeability, are favorable for oral administration. These attributes make it an attractive candidate for further optimization into lead compounds.

In conclusion, CAS No 944805-63-4 represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—bromine substituent, methoxy group, and trifluoromethyl moiety—endow it with high reactivity and tunability. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play an increasingly significant role in advancing chemical innovation.

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Amadis Chemical Company Limited
(CAS:944805-63-4)4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
A859401
Purity:99%
Quantity:10.0g
Price ($):156.0
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